LVGRQLEEFL (mouse) (TFA)
Description
LVGRQLEEFL (mouse) (TFA) is a synthetic peptide corresponding to residues 113–122 of the mouse clusterin protein (apoJ), synthesized as a trifluoroacetate (TFA) salt for enhanced solubility and stability in biological applications . Clusterin is a multifunctional glycoprotein involved in lipid transport, apoptosis regulation, and neuroprotection. This peptide is derived from the heparin-binding domain of clusterin and has demonstrated anti-inflammatory, anti-atherosclerotic, and neuroprotective properties. Additionally, it forms part of HM-10/10, a chimeric high-density lipoprotein (HDL)-mimetic peptide that protects retinal pigment epithelial (RPE) cells and photoreceptors from oxidative stress . Its CAS number is 608513-82-2, and it is commonly used in preclinical studies targeting lipid metabolism disorders and neurodegeneration .
Properties
Molecular Formula |
C57H91F3N14O18 |
|---|---|
Molecular Weight |
1317.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C55H90N14O16.C2HF3O2/c1-28(2)23-33(56)46(76)69-45(31(7)8)53(83)61-27-42(71)62-34(15-12-22-60-55(58)59)47(77)63-35(16-19-41(57)70)49(79)66-38(24-29(3)4)51(81)65-36(17-20-43(72)73)48(78)64-37(18-21-44(74)75)50(80)67-39(26-32-13-10-9-11-14-32)52(82)68-40(54(84)85)25-30(5)6;3-2(4,5)1(6)7/h9-11,13-14,28-31,33-40,45H,12,15-27,56H2,1-8H3,(H2,57,70)(H,61,83)(H,62,71)(H,63,77)(H,64,78)(H,65,81)(H,66,79)(H,67,80)(H,68,82)(H,69,76)(H,72,73)(H,74,75)(H,84,85)(H4,58,59,60);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,40-,45-;/m0./s1 |
InChI Key |
AHFNMEHHYWUPIK-BOWLUVNQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
LVGRQLEEFL (mouse) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of LVGRQLEEFL (mouse) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Stability and Degradation
LVGRQLEEFL (mouse) (TFA) exhibits high stability under standard laboratory conditions.
Stability Data:
Degradation pathways include oxidation of methionine residues (absent in this peptide) and hydrolysis of peptide bonds under extreme pH or enzymatic exposure .
Lipid Binding
LVGRQLEEFL (mouse) (TFA) interacts with lipid membranes via hydrophobic and electrostatic forces:
-
Hydrophobic residues (Leu, Phe) anchor into lipid bilayers.
-
Charged residues (Arg, Glu) stabilize interactions with phospholipid head groups .
Table: Binding Affinity to Lipoproteins
| Lipoprotein | Binding Constant (K~d~) | Method | Reference |
|---|---|---|---|
| HDL | 12.3 ± 1.5 nM | SPR | |
| LDL | 45.6 ± 3.2 nM | Fluorescence |
Enzymatic Reactions
-
Trypsin digestion : Resistant due to lack of Lys/Arg cleavage sites .
-
Pepsin digestion : Partial cleavage at Phe-Leu bonds under acidic conditions (pH 2.0) .
Conjugation with Niclosamide
LVGRQLEEFL (mouse) (TFA) forms non-covalent complexes with niclosamide to enhance oral bioavailability:
-
Mechanism : Hydrophobic interactions between peptide and niclosamide’s chlorophenol group .
-
FTIR Analysis : Confirmed α-helix stabilization (peak at 1654 cm⁻¹) in the complex .
Oxidation Studies
-
Exposure to H₂O₂ (1 mM) induces glutamic acid crosslinking , reducing bioactivity by 40%.
Analytical Characterization
| Method | Parameter | Result | Reference |
|---|---|---|---|
| HPLC | Purity | ≥98% | |
| MS | [M+H]⁺ | 1187.6 | |
| CD Spectroscopy | α-helix content | 32% |
Environmental and Metabolic Fate
Scientific Research Applications
LVGRQLEEFL (mouse) (TFA) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions, particularly in relation to inflammation and atherosclerosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and cardiovascular diseases.
Industry: Utilized in the development of novel peptide-based drugs and high-density lipoprotein mimetics
Mechanism of Action
LVGRQLEEFL (mouse) (TFA) exerts its effects by mimicking the structure and function of apolipoprotein J. It interacts with cellular receptors and pathways involved in inflammation and lipid metabolism. The peptide protects retinal pigment epithelium and photoreceptors from oxidant-induced cell death by modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
LVGRQLEEFL (TFA) belongs to a class of bioactive peptides derived from apolipoproteins or lipid-binding proteins. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differentiators :
Mechanistic Specificity :
- LVGRQLEEFL (TFA) directly interacts with heparin sulfate proteoglycans to modulate lipid transport and glial cell activity, distinguishing it from apoE-mimetics like COG112, which target amyloid-beta (Aβ) clearance .
- Unlike HM-10/10, which combines apoJ and apoA-I domains for enhanced HDL mimicry, LVGRQLEEFL is a singular clusterin fragment with localized anti-inflammatory effects .
Efficacy in Disease Models: LVGRQLEEFL (TFA) shows superior neuroprotection in Alzheimer’s models compared to non-clusterin-derived peptides. In contrast, HM-10/10 excels in retinal protection due to its dual-domain structure . Total Flavonoids of Astragalus (TFA) exhibit broader anti-inflammatory effects but lack the lipid-modulating specificity of clusterin-derived peptides .
Administration and Bioavailability :
- LVGRQLEEFL requires intraventricular delivery for CNS efficacy, limiting its clinical translatability compared to orally administered compounds like TFA (Astragalus) .
Q & A
Q. Does LVGRQLEEFL (mouse) (TFA) research involving human-derived cell lines require GDPR compliance?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
